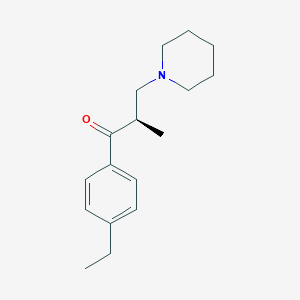

(R)-Eperisone

Vue d'ensemble

Description

La lutéine, également connue sous le nom de lutéine, est une xanthophylle naturelle et l'un des 600 caroténoïdes connus. Elle se trouve principalement dans les légumes-feuilles verts comme les épinards, le chou frisé et les carottes jaunes. La lutéine n'est synthétisée que par les plantes et joue un rôle crucial dans la modulation de l'énergie lumineuse et sert d'agent de désactivation non photochimique pendant la photosynthèse. Dans le corps humain, elle est principalement concentrée dans la macula de la rétine, où elle contribue à protéger contre le stress oxydatif et la lumière à haute énergie.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La lutéine peut être synthétisée par diverses méthodes, notamment la formulation co-amorphe et la précipitation contrôlée par solvant. Dans la formulation co-amorphe, la lutéine est mélangée à la sucralose dans un rapport molaire de 1:1 en utilisant l'éthanol et l'eau comme solvants. Le mélange est ensuite soumis à une évaporation du solvant, suivie d'une caractérisation à l'état solide et d'un essai de dissolution . Une autre méthode consiste à préparer des dispersions solides de lutéine en utilisant de l'acétate de succinate de cellulose méthylique hydroxypropylique comme matrice polymère. Cette méthode améliore la stabilité et la biodisponibilité de la lutéine pendant l'administration orale .

Méthodes de production industrielle

La production industrielle de lutéine implique généralement l'extraction à partir de fleurs de souci. Le processus comprend plusieurs technologies de prétraitement pour l'hydrolyse des fleurs de souci, des techniques d'extraction à base de solvants non verts et verts, et la saponification de l'oléorésine. L'extraction par fluide supercritique combinée aux ultrasons et à divers cosolvants est considérée comme l'une des méthodes les plus efficaces pour obtenir des rendements élevés en lutéine .

Analyse Des Réactions Chimiques

Degradation Pathways

(R)-Eperisone is susceptible to pH-dependent degradation , particularly in alkaline environments, due to the lability of its piperidine ring:

- Alkaline Hydrolysis : The piperidine ring undergoes cleavage at pH >5.6, forming N-ethylpropiophenone and secondary amines .

- Stabilization Strategies : Acidifying agents (e.g., D-glucuronic acid) maintain pH 2.0–5.5, reducing degradation during storage .

Table 2: Degradation Products Under Alkaline Conditions

| Condition (pH) | Major Degradation Product | Mechanism |

|---|---|---|

| >5.6 | N-Ethylpropiophenone | Piperidine ring opening |

| 2.0–5.5 | Stable | Acid-stabilized form |

Metabolic Reactions

This compound undergoes enantioselective carbonyl reduction in human liver microsomes:

- Enzyme Involvement : Primarily catalyzed by 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) .

- Metabolite Formation : Generates (1R,2R)-M5 , a diastereomeric alcohol metabolite, with 3-fold higher efficiency compared to the (S)-enantiomer .

Table 3: Kinetic Parameters for this compound Metabolism

| Parameter | Value (R-isomer) | Value (S-isomer) |

|---|---|---|

| (μM) | 58.3 | 142.6 |

| (pmol/min/mg) | 412.7 | 189.4 |

| (μL/min/mg) | 7.07 | 1.33 |

Stability Under Pharmaceutical Formulation Conditions

This compound’s stability in formulations is enhanced by:

- Acidifying Agents : D-glucuronic acid or gluconolactone maintain pH 2.0–5.5, suppressing degradation .

- Polyvinylpyrrolidone (PVP) : Acts as a binder, stabilizing interactions between eperisone and acidifiers .

Stereoselective Interactions

The (R)-enantiomer shows distinct reactivity compared to (S)-eperisone:

- Crystallization Behavior : Forms enantiopure salts (e.g., mesylate, maleate) with unique XRPD patterns .

- Receptor Binding : Preferential interaction with musculoskeletal targets due to spatial orientation .

Key Findings

- Synthetic Efficiency : The one-pot Mannich reaction enables high-yield production of this compound hydrochloride .

- Metabolic Selectivity : 11β-HSD1 preferentially reduces the (R)-enantiomer, influencing pharmacokinetics .

- pH Sensitivity : Alkaline conditions accelerate degradation, necessitating acid-stabilized formulations .

Applications De Recherche Scientifique

Muscle Spasticity and Pain Management

(R)-Eperisone is primarily used for treating conditions characterized by muscle spasticity, such as:

- Low Back Pain : A randomized controlled trial involving 160 patients demonstrated that eperisone significantly reduced spontaneous pain and enhanced muscle relaxation compared to thiocolchicoside, with fewer gastrointestinal side effects reported .

| Treatment Group | Spontaneous Pain Reduction (%) | Muscle Relaxation Improvement (%) |

|---|---|---|

| Eperisone | 75% | 70% |

| Thiocolchicoside | 70% | 65% |

Pulmonary Fibrosis

Recent studies have highlighted the potential of this compound in treating pulmonary fibrosis. In an in vivo study on ICR mice, eperisone demonstrated significant inhibition of bleomycin-induced pulmonary fibrosis, improving respiratory function and reducing collagen deposition in lung tissue .

Safety Profile

This compound exhibits a favorable safety profile compared to other muscle relaxants. A study noted that only 5% of patients experienced minor gastrointestinal side effects, while the incidence was higher in alternative treatments . However, cases of anaphylaxis have been documented, necessitating vigilance during administration .

Efficacy in Low Back Pain

A double-blind study evaluated the efficacy of eperisone in patients with acute low back pain. The outcomes indicated comparable analgesic effects to traditional treatments while minimizing adverse effects.

Anaphylaxis Case Report

A notable case involved a patient who developed anaphylaxis after taking eperisone for neck pain. This incident underscores the importance of monitoring for hypersensitivity reactions despite the drug's general safety .

Mécanisme D'action

Lutexin exerts its effects primarily through its antioxidant activity. It reacts with active oxygen species, producing biologically active degradation products. Lutexin also inhibits the peroxidation of membrane phospholipids and reduces lipofuscin formation, contributing to its antioxidant properties . In the retina, lutein filters out potentially phototoxic blue light and near-ultraviolet radiation, protecting the macula from oxidative damage .

Comparaison Avec Des Composés Similaires

La lutéine est souvent comparée à d'autres caroténoïdes comme la zéaxanthine et le bêta-carotène. Si tous ces composés partagent des propriétés antioxydantes, la lutéine est unique par son absorption sélective dans la macula de la rétine et sa présence prédominante dans le tissu cérébral. La zéaxanthine, un isomère de la lutéine, s'accumule également dans la rétine, mais dans des régions différentes. Le bêta-carotène, quant à lui, est un précurseur de la vitamine A et a des rôles physiologiques différents.

Liste des composés similaires

- Zéaxanthine

- Bêta-carotène

- Lycopène

- Astaxanthine

La capacité unique de la lutéine à filtrer la lumière bleue et son accumulation spécifique dans la macula la rendent particulièrement précieuse pour la santé oculaire, la distinguant des autres caroténoïdes.

Propriétés

Numéro CAS |

163437-00-1 |

|---|---|

Formule moléculaire |

C17H25NO |

Poids moléculaire |

259.4 g/mol |

Nom IUPAC |

(2R)-1-(4-ethylphenyl)-2-methyl-3-piperidin-1-ylpropan-1-one |

InChI |

InChI=1S/C17H25NO/c1-3-15-7-9-16(10-8-15)17(19)14(2)13-18-11-5-4-6-12-18/h7-10,14H,3-6,11-13H2,1-2H3/t14-/m1/s1 |

Clé InChI |

SQUNAWUMZGQQJD-CQSZACIVSA-N |

SMILES |

CCC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2 |

SMILES isomérique |

CCC1=CC=C(C=C1)C(=O)[C@H](C)CN2CCCCC2 |

SMILES canonique |

CCC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.